molecular formula C30H34N4O4 B295393 N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide

N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide

Cat. No.: B295393
M. Wt: 514.6 g/mol
InChI Key: HSOCGHYZOYVNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide is a chemical compound that has gained significant attention in scientific research. It is a hydrazide derivative that exhibits potential therapeutic properties, making it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits biochemical and physiological effects such as reducing inflammation, inhibiting tumor growth, and suppressing angiogenesis. The compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, a limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its therapeutic potential.

Future Directions

Future research on N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide could focus on elucidating its mechanism of action, optimizing its therapeutic potential, and exploring its use in treating various diseases. Additionally, further studies could investigate the compound's pharmacokinetics and toxicology to assess its safety and efficacy in vivo.

Synthesis Methods

The synthesis of N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide involves the reaction of 3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoic acid with tert-butyl hydrazine in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide has shown potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-angiogenic effects. The compound has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

Molecular Formula

C30H34N4O4

Molecular Weight

514.6 g/mol

IUPAC Name

1-N//',3-N//'-dibenzoyl-1-N//',3-N//'-ditert-butylbenzene-1,3-dicarbohydrazide

InChI

InChI=1S/C30H34N4O4/c1-29(2,3)33(27(37)21-14-9-7-10-15-21)31-25(35)23-18-13-19-24(20-23)26(36)32-34(30(4,5)6)28(38)22-16-11-8-12-17-22/h7-20H,1-6H3,(H,31,35)(H,32,36)

InChI Key

HSOCGHYZOYVNDO-UHFFFAOYSA-N

SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NN(C(=O)C3=CC=CC=C3)C(C)(C)C

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NN(C(=O)C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.